4,6-dibromo-1H-indole-2-carboxylic acid
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Overview
Description
4,6-dibromo-1H-indole-2-carboxylic acid is a brominated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The compound’s structure consists of an indole ring substituted with bromine atoms at positions 4 and 6, and a carboxylic acid group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dibromo-1H-indole-2-carboxylic acid typically involves the bromination of indole derivatives. One common method is the bromination of 1H-indole-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-dibromo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove bromine atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a typical reducing agent.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura and Heck reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4,6-dibromo-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research is ongoing to explore its potential in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4,6-dibromo-1H-indole-2-carboxylic acid and its derivatives involves interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1H-indole-2-carboxylic acid
- 6-bromo-1H-indole-2-carboxylic acid
- 4,6-dichloro-1H-indole-2-carboxylic acid
Uniqueness
4,6-dibromo-1H-indole-2-carboxylic acid is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity compared to its mono-brominated or chlorinated counterparts . The dual bromination can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Properties
CAS No. |
144579-97-5 |
---|---|
Molecular Formula |
C9H5Br2NO2 |
Molecular Weight |
318.9 |
Purity |
95 |
Origin of Product |
United States |
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